molecular formula C7H6F3N3O B2951864 5-Methoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile CAS No. 321848-40-2

5-Methoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile

Cat. No. B2951864
CAS RN: 321848-40-2
M. Wt: 205.14
InChI Key: FGQVEXCRWSHQDT-UHFFFAOYSA-N
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Description

5-Methoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile, also referred to as 5M-1M-3T-1H-PZ-4CN, is an organic compound that has been studied for its potential applications in scientific research. It is a heterocyclic compound with a pyrazole ring and a carbonitrile group, and it is a structural analog of the commonly used drug, omeprazole. 5M-1M-3T-1H-PZ-4CN has been investigated for its potential to act as a therapeutic agent in the treatment of several diseases. In

Scientific Research Applications

Herbicide Formulations

This compound is utilized in the development of herbicide compositions. It acts as an active ingredient in formulations that target a wide range of weeds, providing an effective solution for crop protection. The specificity and potency of this compound make it a valuable tool in agricultural chemistry .

Organic Synthesis

In the field of organic chemistry, this compound serves as a precursor or intermediate in the synthesis of various complex molecules. Its unique structure allows for the introduction of trifluoromethyl groups into target molecules, which can significantly alter the chemical and physical properties of these compounds .

Medicinal Chemistry

Researchers explore the use of this compound in medicinal chemistry for the design of new pharmaceuticals. Its structural motif is common in many biologically active molecules, and modifications to its core structure can lead to the discovery of novel therapeutic agents .

Indole Synthesis

The compound is involved in the Bischler indole synthesis process, particularly under microwave irradiation conditions. This method is crucial for creating indole derivatives, which are important structural units in many natural alkaloids and pharmaceuticals .

Cancer Research

In cancer research, derivatives of this compound are investigated for their potential to target lipid peroxidation processes. This approach is part of a broader strategy to develop new cancer treatments that focus on oxidative stress and inflammation pathways .

properties

IUPAC Name

5-methoxy-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N3O/c1-13-6(14-2)4(3-11)5(12-13)7(8,9)10/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQVEXCRWSHQDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile

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